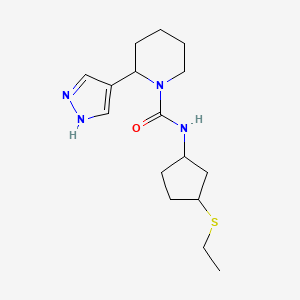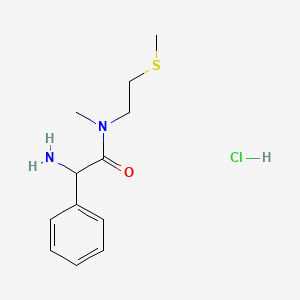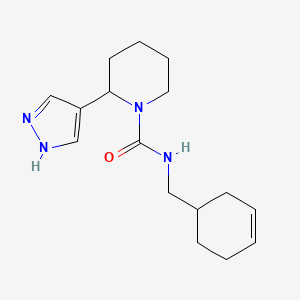
N-(3-ethylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential pharmacological properties. This compound has been investigated for its potential use in the treatment of various diseases and disorders, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(3-ethylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide 1 is not fully understood, but several studies have suggested that it may act through multiple pathways. For example, studies have shown that this compound 1 may inhibit the activity of certain enzymes that are involved in cell proliferation, leading to the inhibition of tumor growth. Additionally, studies have suggested that this compound 1 may act as a neuroprotective agent by modulating the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that this compound 1 has several biochemical and physiological effects. For example, studies have shown that this compound 1 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, studies have suggested that this compound 1 may modulate the activity of certain neurotransmitters, leading to changes in neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-ethylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide 1 in lab experiments is that it has been shown to have potent activity against several types of cancer cells. Additionally, studies have suggested that this compound 1 may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. However, one limitation of using this compound 1 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of diseases and disorders.
Orientations Futures
There are several future directions for research on N-(3-ethylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide 1. For example, further studies are needed to fully understand its mechanism of action and to optimize its use in the treatment of diseases and disorders. Additionally, studies are needed to investigate the potential side effects of this compound 1 and to develop methods for delivering it to target tissues. Finally, studies are needed to investigate the potential use of this compound 1 in combination with other drugs or therapies for the treatment of diseases and disorders.
Méthodes De Synthèse
The synthesis of N-(3-ethylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide 1 involves a multistep process that has been described in detail in several scientific publications. The process involves the use of various reagents and catalysts, including cyclopentanone, ethylmagnesium bromide, and pyrazole-4-carboxaldehyde. The final product, this compound 1, is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Compound 1 has been the subject of several scientific studies investigating its potential use in the treatment of various diseases and disorders. For example, studies have shown that N-(3-ethylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide 1 has antitumor activity against several types of cancer, including breast cancer and lung cancer. Additionally, studies have shown that this compound 1 has potential neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-ethylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c1-2-22-14-7-6-13(9-14)19-16(21)20-8-4-3-5-15(20)12-10-17-18-11-12/h10-11,13-15H,2-9H2,1H3,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBYJXADCZLHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)

![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)

![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)

![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B7642835.png)
![N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7642846.png)